Catalpanp-1

Beschreibung

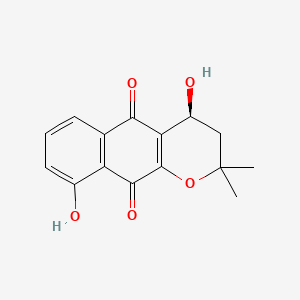

Structure

3D Structure

Eigenschaften

IUPAC Name |

(4S)-4,9-dihydroxy-2,2-dimethyl-3,4-dihydrobenzo[g]chromene-5,10-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H14O5/c1-15(2)6-9(17)11-12(18)7-4-3-5-8(16)10(7)13(19)14(11)20-15/h3-5,9,16-17H,6H2,1-2H3/t9-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KGIQEUTUJPXAKQ-VIFPVBQESA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(CC(C2=C(O1)C(=O)C3=C(C2=O)C=CC=C3O)O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1(C[C@@H](C2=C(O1)C(=O)C3=C(C2=O)C=CC=C3O)O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H14O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

274.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Core Mechanism of Action of Calpain-1: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction: Calpain-1, a calcium-dependent cysteine protease, plays a pivotal role in a multitude of cellular functions, including signal transduction, cytoskeletal remodeling, and apoptosis.[1][2] Dysregulation of Calpain-1 activity has been implicated in a range of pathologies, from neurodegenerative diseases to cancer, making it a significant therapeutic target.[1][2][3] This technical guide provides an in-depth overview of the core mechanism of action of Calpain-1, supported by quantitative data on its inhibitors and detailed experimental protocols.

Calpain-1, along with Calpain-2, are the most well-studied members of the calpain family.[4] These enzymes are heterodimers, composed of a large catalytic subunit (80 kDa) and a small regulatory subunit (28 kDa).[4][5] The activation of Calpain-1 is intricately linked to intracellular calcium levels; it is activated by micromolar concentrations of Ca2+.[2][6] This activation is a critical step that initiates its proteolytic activity on a wide array of substrate proteins.[7]

Signaling Pathways Involving Calpain-1

Calpain-1 is a key player in numerous signaling pathways. Its activation by calcium influx, often triggered by events like NMDA receptor activation, leads to the cleavage of specific target proteins.[8] This limited proteolysis is a form of post-translational modification that alters the function of the target proteins, thereby modulating downstream cellular processes.[9]

One of the well-characterized pathways involves the degradation of spectrin, a cytoskeletal protein.[8] This action contributes to the reorganization of the cytoskeleton, a process crucial for cell motility and synaptic plasticity.[7][8] Furthermore, Calpain-1 activation can trigger the ERK signaling pathway through the degradation of PHLPP1β.[8] In contrast, Calpain-2, which is activated by millimolar calcium concentrations, can have opposing effects, for instance, by degrading PTEN and activating the mTOR pathway.[6][8] The interplay between Calpain-1 and Calpain-2 highlights the complexity of calpain-mediated signaling in both physiological and pathological conditions.[8]

Below is a diagram illustrating the activation and primary downstream effects of Calpain-1.

Quantitative Data on Calpain-1 Inhibitors

The development of specific and potent Calpain-1 inhibitors is a significant area of research for therapeutic intervention. A variety of inhibitors have been developed, ranging from small molecules to peptides.[3] The table below summarizes quantitative data for selected Calpain-1 inhibitors.

| Inhibitor | Type | Target | IC50 / Ki | Cell/Animal Model | Reference |

| PD150606 | Non-peptide, allosteric | Calpain-1 & -2 | IC50: 0.23 µM (Calpain-1) | Murine leukemia cells | [10] |

| NYC438 | Epoxide-based | Selective for Calpain-1 | Not specified | AβPP/PS1 mice | [9] |

| NYC488 | Epoxide-based | Selective for Calpain-1 | Not specified | AβPP/PS1 mice | [9] |

| E64 | Epoxide-based | Generic cysteine protease inhibitor | Not specified | General use | [9] |

| Calpeptin | Peptide aldehyde | Calpain-1 & -2 | Not specified | Bovine aortic smooth muscle cells | [7] |

Note: IC50 and Ki values can vary depending on the experimental conditions.

Experimental Protocols

Detailed methodologies are crucial for the accurate study of Calpain-1's mechanism of action. Below are protocols for key experiments cited in the literature.

Calpain Activity Assay using a Fluorescent Substrate

This protocol measures Calpain-1 activity based on the cleavage of a fluorescent substrate.[11]

Materials:

-

Whole-cell or mitochondrial protein extracts

-

Calpain reaction buffer (20 mM HEPES, pH 7.6, 1 mM EDTA, 50 mM NaCl, 0.1% 2-mercaptoethanol)

-

Calpain I fluorescent substrate (e.g., H-E(EDANS)PLF∼AERK(DABCYL)-OH)

-

CaCl2 solution

-

Fluorometer

Procedure:

-

Incubate the protein extract with the calpain reaction buffer.

-

Add the Calpain I fluorescent substrate to a final concentration of 10 µM.

-

Initiate the reaction by adding CaCl2 to a final concentration of 5 µM.

-

Incubate at 37°C for 30 minutes.

-

Measure the increase in fluorescence using excitation/emission wavelengths of 335/500 nm.

-

Calculate calpain activity based on a standard curve generated with recombinant Calpain I.

Western Blotting for Spectrin Cleavage

This protocol assesses Calpain-1 activity by detecting the cleavage of its substrate, spectrin.[9]

Materials:

-

Hippocampi homogenates from treated and control animals

-

Lysis buffer

-

Protein assay kit

-

SDS-PAGE gels

-

Transfer apparatus

-

Primary antibody against spectrin

-

Secondary antibody (HRP-conjugated)

-

Chemiluminescence detection reagents

Procedure:

-

Prepare protein lysates from tissue homogenates.

-

Determine protein concentration using a standard protein assay.

-

Load equal amounts of protein per lane on an SDS-PAGE gel.

-

Separate proteins by electrophoresis.

-

Transfer the separated proteins to a PVDF membrane.

-

Block the membrane to prevent non-specific antibody binding.

-

Incubate the membrane with a primary antibody specific for spectrin.

-

Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody.

-

Detect the protein bands using a chemiluminescence substrate and imaging system. Analyze the ~145 kDa spectrin breakdown product as an indicator of calpain activity.

Below is a workflow diagram for the Western Blotting protocol.

Understanding the intricate mechanism of Calpain-1 action is fundamental for the development of targeted therapeutics. Its calcium-dependent activation and subsequent cleavage of a diverse range of substrates underscore its importance in cellular homeostasis and disease. The data and protocols presented in this guide offer a comprehensive resource for researchers dedicated to unraveling the complexities of Calpain-1 signaling and exploring its potential as a therapeutic target.

References

- 1. What are CAPN1 inhibitors and how do they work? [synapse.patsnap.com]

- 2. Frontiers | Calpain signaling: from biology to therapeutic opportunities in neurodegenerative disorders [frontiersin.org]

- 3. What are Calpain1/2 inhibitors and how do they work? [synapse.patsnap.com]

- 4. apexbt.com [apexbt.com]

- 5. Calpain-mediated regulation of platelet signaling pathways - PMC [pmc.ncbi.nlm.nih.gov]

- 6. mdpi.com [mdpi.com]

- 7. The Critical Role of Calpain in Cell Proliferation - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Calpain-1 and calpain-2: the yin and yang of synaptic plasticity and neurodegeneration - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Novel Selective Calpain 1 Inhibitors as Potential Therapeutics in Alzheimer’s Disease - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Measuring Calpain Activity in Fixed and Living Cells by Flow Cytometry - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Critical Role of Calpain I in Mitochondrial Release of Apoptosis-Inducing Factor in Ischemic Neuronal Injury | Journal of Neuroscience [jneurosci.org]

An In-depth Technical Guide to Iridoid Glycosides from Catalpa Species: A Focus on Catalpol and Catalposide

A Note on "Catalpanp-1": The term "Catalpanp-1" does not correspond to a recognized chemical compound in scientific literature. It is highly probable that this is a typographical error. This guide will focus on two prominent and well-researched iridoid glycosides isolated from the Catalpa genus: Catalpol and Catalposide , which are likely the compounds of interest.

This technical guide provides a comprehensive overview of the chemical structures, physicochemical and pharmacological properties, relevant experimental protocols, and key signaling pathways associated with catalpol and catalposide for researchers, scientists, and drug development professionals.

Chemical Structures

Catalpol and Catalposide are iridoid glycosides, a class of monoterpenoids characterized by a cyclopentane[c]pyran skeleton. Catalposide is an ester derivative of catalpol.

Figure 1: Chemical Structure of Catalpol

Caption: Chemical structure of Catalpol.

Figure 2: Chemical Structure of Catalposide

Caption: Chemical structure of Catalposide.

Physicochemical and Pharmacokinetic Properties

The following tables summarize the key physicochemical and pharmacokinetic properties of catalpol and catalposide.

Table 1: Physicochemical Properties

| Property | Catalpol | Catalposide |

| Molecular Formula | C₁₅H₂₂O₁₀ | C₂₂H₂₆O₁₂ |

| Molecular Weight | 362.33 g/mol [1] | 482.4 g/mol [2][3] |

| Appearance | Crystalline solid | White crystalline powder[2] |

| Melting Point | 203-205 °C[4] | 215-216.5 °C[5] |

| Solubility | Soluble in water. Slightly soluble in DMSO and ethanol.[4][6] | Soluble in water and ethanol; less soluble in non-polar solvents.[2][5] |

| Stability | Unstable at high temperatures (degrades rapidly at 100 °C) and less stable in acidic environments.[6] | Stable under acidic conditions, may degrade under strong alkaline conditions.[2] |

| Optical Rotation | - | [α]D²³ -184° (c = 0.87 in methanol)[5] |

| UV Absorption (λmax) | - | 260 nm (in ethanol)[5] |

Table 2: Pharmacokinetic Parameters of Catalpol in Rats

| Parameter | Value | Route of Administration | Dosage | Reference |

| Tmax (Time to max concentration) | 0.75 h | Intragastric | 30 mg/kg | [7] |

| t½ (Half-life) | 1.52 h | Intragastric | 30 mg/kg | [7] |

| Bioavailability | 66.7% | Intragastric vs. IV | 50 mg/kg | [8] |

| AUC₀→∞ (Area under the curve) | 70 ± 23 µg·h·mL⁻¹ | Intragastric | 50 mg/kg | [8] |

| Excretion | 57.52% in urine, 37.30% in feces | Intragastric | 30 mg/kg | [7] |

Pharmacological Properties and Biological Activity

Catalpol and catalposide exhibit a wide range of biological activities. The quantitative data for some of these activities are presented below.

Table 3: Quantitative Biological Activity Data

| Compound | Activity | Assay/Model System | Value (IC₅₀/EC₅₀) | Reference |

| Catalpol | Anti-proliferative | Panel of solid tumor cell lines | IC₅₀: 48 µM | [7] |

| Neuroprotection | SKNMCs co-cultured with AD LCL cells | Effective at 10-100 µM | [9] | |

| Anti-inflammatory | LPS-stimulated BV2 microglia (NO production) | Effective at 1-25 µM | ||

| Catalposide | PPARα Agonist | Time-resolved fluorescence resonance energy transfer | EC₅₀: 5.2 µM | [8] |

| Cytotoxicity | Human cancer cell lines (A2780, A549, etc.) | IC₅₀: > 10 µM | [2] | |

| Anti-inflammatory | LPS-activated RAW 264.7 macrophages (cytokine production) | Effective at 1-1000 ng/mL | [2] |

Experimental Protocols

This section details the methodologies for the isolation of catalpol and catalposide, and for the evaluation of their cytotoxic and anti-inflammatory activities.

Isolation of Catalpol and Catalposide from Catalpa bignonioides

A general procedure for the extraction and isolation of iridoid glycosides from plant material involves the following steps:

-

Extraction: The dried and powdered plant material (e.g., fruits, leaves) is extracted with a polar solvent such as methanol or ethanol at room temperature or under reflux.

-

Fractionation: The crude extract is then suspended in water and partitioned successively with solvents of increasing polarity, such as n-hexane, chloroform, ethyl acetate, and n-butanol, to separate compounds based on their polarity. Iridoid glycosides are typically enriched in the more polar fractions (e.g., n-butanol).

-

Chromatographic Purification: The enriched fraction is subjected to various chromatographic techniques for the isolation of pure compounds. This may include:

-

Column Chromatography: Using silica gel, Sephadex LH-20, or other stationary phases with a gradient elution system of solvents like chloroform-methanol or ethyl acetate-methanol-water.

-

Preparative High-Performance Liquid Chromatography (HPLC): For the final purification of the isolated compounds using a C18 column and a mobile phase typically consisting of a mixture of acetonitrile and water.

-

-

Structure Elucidation: The chemical structures of the isolated compounds are determined using spectroscopic methods such as Nuclear Magnetic Resonance (¹H-NMR, ¹³C-NMR), Mass Spectrometry (MS), and Infrared (IR) spectroscopy.

Synthesis of Catalpol Derivatives

A representative protocol for the synthesis of catalpol propionates is as follows[2]:

-

Esterification: Catalpol is dissolved in pyridine, which acts as both a solvent and an acid scavenger.

-

Catalyst Addition: A catalytic amount of 4-dimethylaminopyridine (DMAP) is added to the solution.

-

Acylation: Propionic anhydride is added dropwise to the reaction mixture.

-

Reaction: The reaction is stirred at a specific temperature until completion, which can be monitored by Thin Layer Chromatography (TLC).

-

Work-up and Purification: The reaction mixture is quenched, and the product is extracted and purified using chromatographic techniques to yield the catalpol propionate derivatives.

Cytotoxicity Evaluation using MTT Assay

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric assay for assessing cell metabolic activity.

-

Cell Seeding: Plate cells in a 96-well plate at a density of 1 x 10⁴ to 1 x 10⁵ cells/well and incubate for 24 hours.

-

Compound Treatment: Treat the cells with various concentrations of the test compound (e.g., catalpol or catalposide) and incubate for a specified period (e.g., 24, 48, or 72 hours). Include a vehicle control (e.g., DMSO) and a positive control for cytotoxicity.

-

MTT Addition: Remove the culture medium and add 100 µL of fresh medium containing 0.5 mg/mL MTT to each well.

-

Incubation: Incubate the plate for 3-4 hours at 37°C to allow the formation of formazan crystals by viable cells.

-

Solubilization: Remove the MTT solution and add 100-150 µL of a solubilizing agent (e.g., DMSO or isopropanol) to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells. The IC₅₀ value can be determined by plotting the percentage of viability against the compound concentration.[1][3][10][11]

Assessment of Anti-inflammatory Activity

The anti-inflammatory effects of catalpol and catalposide can be evaluated by measuring their ability to inhibit the production of inflammatory mediators in stimulated immune cells.

-

Cell Culture: Culture macrophage cell lines (e.g., RAW 264.7 or BV2 microglia) in appropriate culture medium.

-

Pre-treatment: Pre-treat the cells with various concentrations of the test compound for 1-2 hours.

-

Stimulation: Induce an inflammatory response by adding an inflammatory agent such as lipopolysaccharide (LPS).

-

Incubation: Incubate the cells for a specified period (e.g., 18-24 hours).

-

Measurement of Inflammatory Mediators:

-

Nitric Oxide (NO): Measure the accumulation of nitrite, a stable product of NO, in the culture supernatant using the Griess reagent.

-

Pro-inflammatory Cytokines (e.g., TNF-α, IL-1β, IL-6): Quantify the levels of cytokines in the culture supernatant using Enzyme-Linked Immunosorbent Assay (ELISA) kits.

-

-

Data Analysis: Determine the dose-dependent inhibitory effect of the compound on the production of inflammatory mediators.

Signaling Pathways and Mechanisms of Action

Catalpol and catalposide exert their biological effects by modulating several key signaling pathways.

Catalpol: Anti-inflammatory and Neuroprotective Pathways

Catalpol has been shown to exert anti-inflammatory and neuroprotective effects through the modulation of the NF-κB and Keap1-Nrf2 signaling pathways.

Caption: Catalpol's modulation of the NF-κB and Keap1-Nrf2 pathways.

Catalpol inhibits the pro-inflammatory NF-κB pathway by suppressing the activation of Toll-like receptor 4 (TLR4) and the subsequent phosphorylation of IκB, which prevents the nuclear translocation of the p65 subunit of NF-κB.[12] This leads to a reduction in the expression of pro-inflammatory genes. Concurrently, catalpol promotes the dissociation of Nrf2 from its inhibitor Keap1, allowing Nrf2 to translocate to the nucleus and activate the Antioxidant Response Element (ARE), leading to the expression of antioxidant enzymes and cellular protection against oxidative stress.[5][9]

Catalposide: PPARα Agonism and Lipid Metabolism

Catalposide has been identified as a natural agonist of Peroxisome Proliferator-Activated Receptor-α (PPARα), a key regulator of lipid metabolism.

Caption: Catalposide's activation of the PPARα signaling pathway.

Catalposide acts as a ligand for PPARα, promoting its heterodimerization with the Retinoid X Receptor (RXR).[8][13] This complex then binds to Peroxisome Proliferator Response Elements (PPREs) in the promoter regions of target genes, leading to the upregulation of genes involved in fatty acid oxidation and the downregulation of genes related to triglyceride synthesis.[13][14] This mechanism underlies the potential of catalposide in the management of hyperlipidemia and related metabolic disorders.

References

- 1. cyrusbio.com.tw [cyrusbio.com.tw]

- 2. Design, synthesis, and preliminary biological evaluation of catalpol propionates as antiaging drugs - PMC [pmc.ncbi.nlm.nih.gov]

- 3. MTT assay protocol | Abcam [abcam.com]

- 4. Feasibility of Catalpol Intranasal Administration and Its Protective Effect on Acute Cerebral Ischemia in Rats via Anti-Oxidative and Anti-Apoptotic Mechanisms - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Frontiers | Harnessing the multi-targeted potential of rehmanniae radix natural products against renal fibrosis: a mechanistic review [frontiersin.org]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. acmeresearchlabs.in [acmeresearchlabs.in]

- 11. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]

- 12. Anti-Inflammatory Activity Comparison among Scropoliosides—Catalpol Derivatives with 6-O-Substituted Cinnamyl Moieties - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Catalpol reduced LPS induced BV2 immunoreactivity through NF-κB/NLRP3 pathways: an in Vitro and in silico study - PMC [pmc.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

In-Silico Modeling of Protein-Protein Interactions: A Technical Guide for the Hypothetical Protein Catalpanp-1

Disclaimer: The protein "Catalpanp-1" is a hypothetical entity created for this guide to demonstrate the principles and methodologies of in-silico protein-protein interaction modeling. The data, interactions, and pathways described herein are illustrative and based on established computational biology techniques.

Introduction

The study of protein-protein interactions (PPIs) is fundamental to understanding cellular processes. In recent years, in-silico modeling has emerged as a powerful tool to predict, analyze, and visualize these complex interactions, accelerating drug discovery and basic research. This guide provides a comprehensive overview of the computational methodologies used to model the interactions of our hypothetical protein, Catalpanp-1, a putative serine/threonine kinase involved in cellular stress responses.

We will explore the theoretical and practical aspects of in-silico PPI modeling, from sequence analysis and structure prediction to molecular docking and dynamic simulations. This document is intended for researchers, scientists, and drug development professionals with an interest in computational approaches to PPI analysis.

Characterization of Catalpanp-1

For the purpose of this guide, we will define Catalpanp-1 with the following hypothetical characteristics:

-

Function: A serine/threonine kinase activated under oxidative stress.

-

Key Interacting Partner: A hypothetical transcription factor, "Stress Response Factor 1" (SRF-1). The interaction with SRF-1 is believed to be crucial for its nuclear translocation and subsequent activation of antioxidant response genes.

-

Structural Domains: Contains a canonical kinase domain and a C-terminal regulatory domain.

In-Silico Modeling Workflow

The computational investigation of the Catalpanp-1 and SRF-1 interaction follows a multi-step workflow.

Caption: A general workflow for the in-silico analysis of protein-protein interactions.

Experimental Protocols

Homology Modeling of Catalpanp-1 and SRF-1

Objective: To generate three-dimensional structures for Catalpanp-1 and SRF-1, as no experimentally determined structures are available.

Methodology:

-

Template Selection: The amino acid sequences of Catalpanp-1 and SRF-1 are used as queries to search the Protein Data Bank (PDB) using BLASTp. Templates with high sequence identity (>30%), query coverage, and resolution (<2.5 Å) are selected.

-

Sequence Alignment: The target sequences are aligned with the chosen template sequences using a tool like Clustal Omega or T-Coffee.

-

Model Building: A homology modeling software, such as MODELLER or SWISS-MODEL, is used to generate 3D models based on the sequence alignment and the template structure.

-

Model Refinement: The generated models are subjected to energy minimization using force fields like GROMOS or CHARMM to relieve any steric clashes and optimize the geometry.

-

Model Validation: The quality of the refined models is assessed using tools like PROCHECK (for Ramachandran plot analysis), Verify3D (to check the 3D profile), and ProSA (for overall model quality).

Protein-Protein Docking

Objective: To predict the binding mode and affinity of the Catalpanp-1 and SRF-1 interaction.

Methodology:

-

Protein Preparation: The 3D structures of Catalpanp-1 and SRF-1 are prepared by adding hydrogen atoms, assigning partial charges, and defining the active site or potential interaction surfaces.

-

Docking Simulation: A protein-protein docking program, such as ClusPro, HADDOCK, or ZDOCK, is used. These programs typically perform a global search of rotational and translational space to generate a large number of potential binding poses.

-

Scoring and Clustering: The generated poses are scored based on a combination of energetic and geometric criteria. The top-scoring poses are then clustered to identify the most probable binding modes.

-

Selection of the Best Model: The most populated and energetically favorable cluster is selected for further analysis.

Molecular Dynamics (MD) Simulations

Objective: To simulate the dynamic behavior of the Catalpanp-1/SRF-1 complex and assess its stability.

Methodology:

-

System Preparation: The docked complex is placed in a periodic box of water molecules, and ions are added to neutralize the system.

-

Energy Minimization: The system is energy minimized to remove any bad contacts.

-

Equilibration: The system is gradually heated to the desired temperature (e.g., 300 K) and equilibrated under constant pressure and temperature (NPT ensemble).

-

Production Run: A long-timescale MD simulation (e.g., 100 ns) is performed to sample the conformational space of the complex.

-

Trajectory Analysis: The resulting trajectory is analyzed to calculate Root Mean Square Deviation (RMSD), Root Mean Square Fluctuation (RMSF), and hydrogen bond interactions over time to assess the stability of the complex.

Quantitative Data Summary

The following tables summarize hypothetical quantitative data that could be generated from the in-silico modeling of the Catalpanp-1/SRF-1 interaction.

Table 1: Homology Modeling and Validation

| Protein | Template PDB ID | Sequence Identity (%) | QMEAN | PROCHECK (Residues in Favored Regions, %) |

| Catalpanp-1 | 4O21 | 45 | -1.5 | 92.5 |

| SRF-1 | 5F3L | 38 | -2.1 | 90.1 |

Table 2: Protein-Protein Docking Results

| Docking Program | Cluster Rank | Weighted Score | Interface Area (Ų) | Predicted Binding Affinity (kcal/mol) |

| ClusPro | 1 | -987.5 | 1850 | -12.5 |

| HADDOCK | 1 | -112.3 | 1920 | -13.1 |

| ZDOCK | 1 | 1850.6 | 1780 | -11.9 |

Table 3: Molecular Dynamics Simulation Analysis

| Complex | Average RMSD (Å) | Average RMSF (Å) | Average Number of Interfacial H-Bonds |

| Catalpanp-1/SRF-1 | 1.8 | 1.2 | 8 |

Signaling Pathway Visualization

Based on our hypothetical function of Catalpanp-1, we can propose a signaling pathway where it plays a key role.

Caption: Proposed signaling pathway for Catalpanp-1 in response to oxidative stress.

Conclusion

This guide has outlined a comprehensive in-silico approach to characterize the interactions of the hypothetical protein Catalpanp-1. By employing a combination of homology modeling, protein-protein docking, and molecular dynamics simulations, it is possible to gain significant insights into the structural basis of protein interactions. The methodologies and workflows described here provide a robust framework for the computational investigation of novel proteins and their roles in complex biological systems. While in-silico methods are powerful, it is crucial to note that their predictions should be validated by experimental techniques to confirm their biological relevance. The rational design of high-affinity inhibitors of poly-ADP-ribose polymerase-1 (PARP-1) is at the heart of modern anti-cancer drug design[1][2]. While the relevance of the enzyme to DNA repair processes in the cellular environment is firmly established, the structural and functional understanding of the main determinants for high-affinity ligands controlling PARP-1 activity is still lacking[1][2].

References

Catalpanp-1 biological synthesis pathway

An In-depth Technical Guide on the Biological Synthesis of Catalpol

For the attention of: Researchers, scientists, and drug development professionals.

Disclaimer: The compound "Catalpanp-1" as specified in the query is not found in the current scientific literature. Based on the association with the Catalpa plant genus, this technical guide details the biological synthesis of catalpol , a major bioactive iridoid glycoside found in these plants. It is presumed that "Catalpanp-1" is a likely misnomer for catalpol or a closely related, yet undocumented, derivative.

Introduction

Catalpol is an iridoid glycoside that has garnered significant interest in the pharmaceutical and scientific communities due to its wide range of biological activities, including neuroprotective, anti-inflammatory, and hypoglycemic effects. Understanding its biological synthesis pathway is crucial for metabolic engineering efforts to enhance its production in plants or for heterologous synthesis in microbial systems. This guide provides a comprehensive overview of the current knowledge on the catalpol biosynthetic pathway, including the key enzymatic steps, relevant quantitative data, and detailed experimental protocols.

The Catalpol Biosynthetic Pathway

The biosynthesis of catalpol is a complex process that originates from the general terpenoid pathway and involves a series of enzymatic reactions, including hydroxylations, oxidations, cyclizations, and glycosylations. The pathway can be broadly divided into the upstream synthesis of the precursor geranyl diphosphate (GPP) and the downstream conversion of GPP into catalpol.

Upstream Pathway: Synthesis of Geranyl Diphosphate (GPP)

The biosynthesis of catalpol begins with the formation of the C10 monoterpene precursor, geranyl diphosphate (GPP). This occurs through the condensation of isopentenyl pyrophosphate (IPP) and dimethylallyl pyrophosphate (DMAPP).[1] Plants utilize two independent pathways to produce IPP and DMAPP: the mevalonate (MVA) pathway, which is active in the cytosol, and the methylerythritol 4-phosphate (MEP) pathway, which operates in the plastids.[2] GPP is then synthesized by geranyl diphosphate synthase (GPPS) through the head-to-tail condensation of IPP and DMAPP.[1]

Downstream Pathway: Conversion of GPP to Catalpol

The downstream pathway, which converts GPP to catalpol, is specific to iridoid biosynthesis. While the complete pathway is still under investigation, several key enzymatic steps have been identified and characterized. The proposed pathway is as follows:

-

Geraniol Synthesis: The first committed step is the conversion of GPP to the monoterpene alcohol geraniol. This reaction is catalyzed by geraniol synthase (GES) .[3][4]

-

Hydroxylation of Geraniol: Geraniol is then hydroxylated to 8-hydroxygeraniol by geraniol 8-hydroxylase (G8H) , a cytochrome P450 monooxygenase.[1][5] This enzyme is also sometimes referred to as geraniol 10-hydroxylase (G10H).

-

Oxidation and Cyclization: Following hydroxylation, a series of oxidation and reduction steps, catalyzed by oxidoreductases and dehydrogenases, convert 8-hydroxygeraniol into a reactive dialdehyde intermediate. This intermediate then undergoes cyclization to form the characteristic iridoid cyclopentane ring, a reaction catalyzed by an iridoid synthase (IS) .

-

Further Modifications and Glycosylation: The iridoid scaffold undergoes further modifications, including hydroxylations, reductions, and finally, glycosylation, to yield catalpol. The glycosylation step is catalyzed by a UDP-dependent glycosyltransferase (UGT). Transcriptome analyses have identified numerous candidate genes for these downstream steps, including oxidoreductases, aldehyde dehydrogenases, hydroxylases, and UGTs, though many await full functional characterization.[3][4]

Quantitative Data

The following tables summarize key quantitative data related to catalpol biosynthesis.

Table 1: Catalpol Content in Different Tissues of Rehmannia glutinosa [3]

| Plant Tissue | Cultivar | Catalpol Content (mg/g DW) |

| Young Leaves | Jin No. 9 | > 40 |

| Young Leaves | Beijing No. 3 | ~35 |

| Young Leaves | Huaifeng | ~30 |

| Old Leaves | Jin No. 9 | ~10 |

| Tuberous Roots | Jin No. 9 | ~10 |

| Adventitious Roots | Jin No. 9 | Not Detected |

Table 2: Kinetic Parameters of Geraniol Synthase (GES) from Ocimum basilicum [6]

| Substrate | Km (µM) | kcat (s-1) |

| Geranyl diphosphate (GPP) | Not specified | 0.8 |

Experimental Protocols

Extraction and Quantification of Catalpol from Plant Material

This protocol is adapted from high-performance liquid chromatography (HPLC) methods used for the quantification of iridoid glycosides.[7]

Materials:

-

Dried and powdered plant material

-

Methanol or Ethanol (HPLC grade)

-

Water (HPLC grade)

-

Acetonitrile (HPLC grade)

-

Phosphoric acid or Formic acid

-

Catalpol standard

-

HPLC system with a UV detector and a C18 column

Protocol:

-

Extraction:

-

Accurately weigh approximately 1.0 g of the powdered plant material.

-

Add 50 mL of 70% methanol (or ethanol) and sonicate for 30 minutes.

-

Reflux the mixture at 60°C for 2 hours.

-

Cool the extract to room temperature and filter through a 0.45 µm membrane filter.

-

-

HPLC Analysis:

-

Mobile Phase: A gradient of (A) 0.1% phosphoric acid in water and (B) acetonitrile.

-

Gradient Program: A typical gradient might be: 0-20 min, 5-25% B; 20-30 min, 25-50% B.

-

Flow Rate: 1.0 mL/min.

-

Column Temperature: 30°C.

-

Detection Wavelength: 210 nm.

-

Injection Volume: 10 µL.

-

-

Quantification:

-

Prepare a series of standard solutions of catalpol of known concentrations.

-

Inject the standard solutions to generate a calibration curve.

-

Inject the sample extract and determine the concentration of catalpol by comparing its peak area to the calibration curve.

-

Cloning and Functional Characterization of a Biosynthetic Gene (e.g., Geraniol Synthase)

This protocol outlines the general steps for identifying and characterizing a candidate gene from the catalpol pathway based on transcriptome data.[3][4]

Materials:

-

Plant tissue with high catalpol content (e.g., young leaves)

-

RNA extraction kit

-

cDNA synthesis kit

-

PCR reagents and primers specific to the candidate gene

-

Expression vector (e.g., pET vector for E. coli)

-

Competent E. coli cells (e.g., BL21(DE3))

-

IPTG for induction

-

GC-MS for product analysis

-

Substrate (e.g., GPP for GES)

Protocol:

-

Gene Cloning:

-

Extract total RNA from the plant tissue.

-

Synthesize first-strand cDNA.

-

Amplify the full-length coding sequence of the candidate gene using PCR with specific primers.

-

Clone the PCR product into an expression vector.

-

-

Heterologous Expression:

-

Transform the expression construct into E. coli.

-

Grow the transformed cells in LB medium to an OD600 of 0.6-0.8.

-

Induce protein expression with IPTG (e.g., 0.5 mM) and incubate at a lower temperature (e.g., 16-20°C) overnight.

-

-

Enzyme Assay:

-

Harvest the cells and prepare a crude protein extract by sonication.

-

Incubate the protein extract with the substrate (e.g., GPP) in a suitable buffer.

-

Extract the reaction products with an organic solvent (e.g., hexane).

-

-

Product Identification:

-

Analyze the organic extract by GC-MS.

-

Compare the mass spectrum and retention time of the product with an authentic standard (e.g., geraniol) to confirm the enzyme's function.

-

Visualizations

Caption: Proposed biosynthetic pathway of catalpol from primary metabolites.

Caption: A typical experimental workflow for the functional characterization of a biosynthetic gene.

References

- 1. Catalpol: An Iridoid Glycoside With Potential in Combating Cancer Development and Progression—A Comprehensive Review - PMC [pmc.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. Transcriptome Analysis Provides Insights into Catalpol Biosynthesis in the Medicinal Plant Rehmannia glutinosa and the Functional Characterization of RgGES Genes - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Transcriptome Analysis Provides Insights into Catalpol Biosynthesis in the Medicinal Plant Rehmannia glutinosa and the Functional Characterization of RgGES Genes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Molecular Regulation of Catalpol and Acteoside Accumulation in Radial Striation and non-Radial Striation of Rehmannia glutinosa Tuberous Root - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. uniprot.org [uniprot.org]

- 7. primescholars.com [primescholars.com]

The Expansive Family of Calpain-1 Homologs: A Technical Guide for Researchers

An In-depth Exploration of Calpain-1 Homologs Across Diverse Organisms for Researchers, Scientists, and Drug Development Professionals

Introduction

Calpains are a family of intracellular, non-lysosomal cysteine proteases that are dependent on calcium for their activity.[1][2] These enzymes play a crucial role as "modulator proteases," meaning they don't fully degrade their substrate proteins but rather modify them, leading to altered function.[2] This limited proteolysis is a key mechanism in various cellular processes, including cytoskeletal remodeling, signal transduction, and cell cycle progression.[1][3] The calpain family is ancient and widely distributed across eukaryotes and even some bacteria, but absent in archaea.[2][4] The name "calpain" itself is a fusion of "calcium" and "papain," reflecting its calcium-dependency and its mechanistic similarity to the archetypal cysteine protease, papain.[1]

The most extensively studied members of this family are the ubiquitous mammalian calpain-1 (μ-calpain) and calpain-2 (m-calpain).[5] Calpain-1 is activated by micromolar concentrations of calcium, while calpain-2 requires millimolar concentrations for activation.[5][6] Both are heterodimers, composed of a large catalytic subunit (encoded by CAPN1 for calpain-1 and CAPN2 for calpain-2) and a common small regulatory subunit (CAPNS1).[7][8]

This technical guide will provide a comprehensive overview of the homologs of Calpain-1 (assuming "Catalpanp-1" is a likely misspelling of Calpain-1) in other organisms, presenting key quantitative data, detailed experimental protocols for their study, and visualizations of relevant signaling pathways and workflows.

Calpain-1 Homologs Across the Kingdoms of Life

Homologs of calpain are found in a vast array of organisms, showcasing a remarkable evolutionary history. The human genome alone contains 15 genes encoding calpain-like protease domains.[2][9] The calpain superfamily is broadly classified into "classical" and "non-classical" calpains. Classical calpains, like human calpain-1 and -2, possess a C-terminal penta-EF-hand (PEF) domain, which is a calcium-binding motif.[2] Non-classical calpains lack this domain but may have other functional domains.[2]

Table 1: A Selection of Calpain-1 Homologs in Various Organisms

| Organism | Homolog Name | Classification | Key Features & Functions |

| Homo sapiens (Human) | Calpain-1 (μ-calpain) | Classical | Ubiquitously expressed; involved in cytoskeletal remodeling, signal transduction, and implicated in various diseases.[5][8] |

| Mus musculus (Mouse) | Calpain-1 (μ-calpain) | Classical | High homology with human Calpain-1; crucial for synaptic plasticity and memory formation.[6][10] |

| Gallus gallus (Chicken) | Calpain-1 | Classical | Involved in muscle protein degradation.[11] |

| Drosophila melanogaster (Fruit fly) | CalpA, CalpB, CalpC | Classical & Non-classical | CalpA is tissue-specific, found in neurons, endocrine, and blood cells.[2][12] |

| Caenorhabditis elegans (Nematode) | TRA-3 | Non-classical | Involved in sex determination.[13] Atypical calpains are prominent in C. elegans, which appears to have lost typical calpain genes.[14] |

| Aspergillus nidulans (Fungus) | PalB | Non-classical | Involved in adaptation to alkaline pH.[2] |

| Various Bacteria | - | Non-classical | Lack calcium-binding domains and can be secreted or membrane-associated. Their presence in bacteria suggests a possible horizontal gene transfer origin for eukaryotic calpains.[15][16] |

| Arabidopsis thaliana (Thale cress) | DEFECTIVE KERNEL 1 (DEK1) | Non-classical (membrane-anchored) | A unique, membrane-anchored calpain essential for growth and development, particularly of the epidermis.[17][18] |

Quantitative Data on Calpain-1 and its Homologs

The functional characterization of calpains often involves quantifying their enzymatic activity, binding affinities, and expression levels.

Table 2: Quantitative Parameters of Human Calpain-1 and Calpain-2

| Parameter | Calpain-1 | Calpain-2 | Conditions | Reference |

| Heterodimer Dissociation Constant (KD) | ||||

| with CAPNS1 (+ 5 mM Ca2+) | 185 nM | 509 nM | Split-Nanoluciferase biosensors | [7][19] |

| with CAPNS1 (+ Mg2+) | 362 nM | 1651 nM | Split-Nanoluciferase biosensors | [7][19] |

| Calcium Concentration for Half-Maximal PPI | ||||

| with CAPNS1 | 59.9 μM | 940.8 μM | Split-Nanoluciferase biosensors | [7][19] |

| Calcium Requirement for Half-Maximal Activation | ~30 μM | ~350 μM | In vitro assays | [5] |

Table 3: Developmental Expression of Calpain-1 in Rat Brain

| Developmental Stage | Calpain-1 Protein Expression (% of E18) | Calpastatin (inhibitor) Protein Expression (% of E18) |

| Embryonic Day 18 (E18) | 100% | 100% |

| Postnatal Day 10 (P10) | Increased | Increased |

| Postnatal Day 30 (P30) | Substantially Increased | Substantially Increased |

This data indicates a significant upregulation of both calpain-1 and its endogenous inhibitor, calpastatin, during postnatal brain development in rats, suggesting a shift in cell death mechanisms from caspase-dependent apoptosis to calpain-mediated processes.[20]

Experimental Protocols

A variety of methods are employed to study calpains. Below are detailed protocols for key experiments.

Calpain Activity Assay using Casein Zymography

This technique is used to detect calpain activity in tissue or cell lysates.[21]

a. Sample Preparation (from muscle tissue):

-

Homogenize muscle tissue in an ice-cold extraction buffer (e.g., Tris-HCl buffer with EDTA and a reducing agent like β-mercaptoethanol).

-

Centrifuge the homogenate at 4°C to pellet cellular debris.

-

Collect the supernatant containing the calpain enzymes.

-

Determine the protein concentration of the lysate using a standard method (e.g., Bradford assay).

b. Electrophoresis:

-

Prepare a non-denaturing polyacrylamide gel containing casein (e.g., 0.1% w/v).

-

Load equal amounts of protein from each sample into the wells of the gel.

-

Run the electrophoresis at a constant voltage at 4°C until the dye front reaches the bottom of the gel.

c. Renaturation and Incubation:

-

After electrophoresis, wash the gel in a renaturation buffer (e.g., Tris-HCl with Triton X-100) to remove SDS and allow the enzymes to renature.

-

Incubate the gel in a calcium-containing activation buffer (e.g., Tris-HCl with CaCl2 and a reducing agent) at room temperature for a specific time (e.g., 24-48 hours) to allow the calpains to digest the casein.

d. Staining and Visualization:

-

Stain the gel with Coomassie Brilliant Blue G-250.

-

Destain the gel.

-

Calpain activity will appear as clear bands against a blue background, where the casein has been degraded.

Fluorometric Calpain Activity Assay

This is a highly sensitive method for measuring calpain activity in biological samples.[22][23]

a. Reagents:

-

Assay Buffer (e.g., HEPES buffer, pH 7.4)

-

Activation Buffer (Assay buffer with CaCl2 and a reducing agent like DTT)

-

Calpain Substrate (e.g., a fluorogenic peptide substrate like (DABCYL)-TPLK-SPPPSPR-(EDANS))

-

Calpain Inhibitor (for negative controls, e.g., PD150606)

-

Purified Calpain-1 (for standard curve)

b. Procedure:

-

Prepare a standard curve using known concentrations of purified Calpain-1.

-

In a 96-well plate, add the biological samples (cell lysates or tissue extracts) to the wells.

-

For negative controls, pre-incubate some samples with the calpain inhibitor.

-

Add the Activation Buffer (with the reducing agent) to all wells.

-

Add the fluorogenic substrate to all wells.

-

Incubate the plate at room temperature, protected from light.

-

Measure the fluorescence at appropriate excitation and emission wavelengths (e.g., for EDANS, Ex=340 nm, Em=490 nm) at different time points or after a fixed incubation period.

-

Calculate calpain activity based on the increase in fluorescence, using the standard curve for quantification.

Measuring Calpain Activity in Living Cells by Flow Cytometry

This method allows for the quantification of calpain activity in individual cells within a population.[24]

a. Reagents:

-

Cell suspension

-

Fluorescent calpain substrate (e.g., BOC-LM-CMAC)

-

Calpain inhibitor (e.g., PD150606) for controls

-

Phosphate-Buffered Saline (PBS) with Ca2+ and Mg2+

-

Fixative (e.g., 1% paraformaldehyde) if analyzing fixed cells.

b. Procedure for Living Cells:

-

Prepare single-cell suspensions.

-

For inhibitor controls, treat a portion of the cells with PD150606 for 20-30 minutes.

-

Begin acquiring data on a flow cytometer for the untreated cells at a low flow rate.

-

After establishing a baseline, add the BOC-LM-CMAC substrate to the cell suspension.

-

Continue acquiring data for 10-20 minutes, or until the fluorescence signal plateaus.

-

Repeat the process for the inhibitor-treated cells.

-

Analyze the data to determine the mean fluorescence intensity, which is proportional to calpain activity.

Signaling Pathways and Experimental Workflows

Calpain in Neuronal Signaling and Neurodegeneration

Calpains are key players in the central nervous system, involved in both normal physiological processes like synaptic plasticity and pathological conditions like neurodegeneration.[3][25] Dysregulation of calpain activity is linked to diseases such as Alzheimer's, Parkinson's, and Huntington's.[3]

Caption: Calpain activation in neurons by calcium influx and its downstream effects.

Experimental Workflow for Identifying Calpain Homologs

The identification of new calpain homologs relies on a combination of bioinformatic and experimental approaches.

Caption: A typical workflow for the identification and validation of new calpain homologs.

Conclusion

The calpain family, with Calpain-1 as a cornerstone member, represents a fascinating and functionally diverse group of proteases. Their widespread presence across different life forms underscores their fundamental importance in cellular regulation. For researchers in basic science and drug development, understanding the nuances of these homologs—their specific functions, regulation, and involvement in disease—opens up new avenues for therapeutic intervention. The experimental protocols and conceptual frameworks presented in this guide offer a solid foundation for further exploration into the intricate world of calpains.

References

- 1. Calpain - Wikipedia [en.wikipedia.org]

- 2. Calpain chronicle—an enzyme family under multidisciplinary characterization - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Calpain signaling: from biology to therapeutic opportunities in neurodegenerative disorders - PMC [pmc.ncbi.nlm.nih.gov]

- 4. esmed.org [esmed.org]

- 5. mdpi.com [mdpi.com]

- 6. Calpain 1 - Creative Enzymes [creative-enzymes.com]

- 7. Quantification and structure-function analysis of calpain-1 and calpain-2 protease subunit interactions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. genecards.org [genecards.org]

- 9. researchgate.net [researchgate.net]

- 10. uniprot.org [uniprot.org]

- 11. uniprot.org [uniprot.org]

- 12. CalpA, a Drosophila calpain homolog specifically expressed in a small set of nerve, midgut, and blood cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. A new subfamily of vertebrate calpains lacking a calmodulin-like domain: implications for calpain regulation and evolution - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. The Atypical Calpains: Evolutionary Analyses and Roles in Caenorhabditis elegans Cellular Degeneration - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Bacterial calpains and the evolution of the calpain (C2) family of peptidases - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Bacterial calpains and the evolution of the calpain (C2) family of peptidases - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Frontiers | Membrane-anchored calpains – hidden regulators of growth and development beyond plants? [frontiersin.org]

- 18. The Phytocalpain Defective Kernel 1 Is a Novel Arabidopsis Growth Regulator Whose Activity Is Regulated by Proteolytic Processing - PMC [pmc.ncbi.nlm.nih.gov]

- 19. researchgate.net [researchgate.net]

- 20. Calpain 1 and Calpastatin Expression is Developmentally Regulated - PMC [pmc.ncbi.nlm.nih.gov]

- 21. Casein Zymography for Analysis of Calpain-1 and Calpain-2 Activity | Springer Nature Experiments [experiments.springernature.com]

- 22. merckmillipore.com [merckmillipore.com]

- 23. InnoZyme Calpain 1/2 Activity Assay Kit | Sigma-Aldrich [sigmaaldrich.com]

- 24. Measuring Calpain Activity in Fixed and Living Cells by Flow Cytometry - PMC [pmc.ncbi.nlm.nih.gov]

- 25. researchgate.net [researchgate.net]

Unveiling the Therapeutic Promise of Novel Bioactive Compounds: A Technical Guide to Target Identification

For Researchers, Scientists, and Drug Development Professionals

Abstract

The discovery of novel bioactive compounds from natural or synthetic sources presents a significant opportunity for the development of new therapeutics. A critical step in this process is the identification and validation of the molecular targets through which these compounds exert their biological effects. This technical guide provides a comprehensive overview of the methodologies and strategies employed to elucidate the therapeutic targets of a novel bioactive compound, exemplified here as "Catalpan-1." We detail a systematic workflow, from initial target discovery to in-depth validation, and provide standardized protocols for key experimental techniques. Furthermore, this guide emphasizes the importance of structured data presentation and the visualization of complex biological processes to facilitate a clear understanding of a compound's mechanism of action.

Introduction: The Imperative of Target Identification

The efficacy of a therapeutic agent is intrinsically linked to its interaction with specific molecular targets within a biological system. Identifying these targets is paramount for several reasons:

-

Mechanism of Action (MoA): It elucidates how a compound produces its pharmacological effect, providing a rational basis for its therapeutic application.

-

Lead Optimization: A known target allows for structure-activity relationship (SAR) studies to improve potency, selectivity, and pharmacokinetic properties.[1]

-

Safety and Toxicology: Understanding on-target and off-target interactions is crucial for predicting and mitigating potential adverse effects.[2]

-

Biomarker Development: Target engagement can serve as a biomarker to monitor therapeutic response in preclinical and clinical settings.

This guide outlines a multi-faceted approach to the target deconvolution of a novel compound, "Catalpan-1," integrating established and cutting-edge techniques.

A Strategic Workflow for Target Identification

The process of identifying the therapeutic targets of a novel compound can be systematically approached through a phased workflow. This ensures a logical progression from broad, unbiased screening to specific, hypothesis-driven validation.

Figure 1: A generalized workflow for the identification and validation of therapeutic targets for a novel compound.

Experimental Protocols for Target Discovery

The initial phase of target identification aims to generate a list of potential protein candidates that interact with "Catalpan-1."

Affinity Chromatography Coupled with Mass Spectrometry (AC-MS)

This technique relies on the immobilization of "Catalpan-1" onto a solid support to "fish" for interacting proteins from a cell or tissue lysate.[3]

Methodology:

-

Probe Synthesis: Synthesize a derivative of "Catalpan-1" with a linker arm suitable for conjugation to a resin (e.g., NHS-activated sepharose). A control resin without the compound should also be prepared.

-

Lysate Preparation: Prepare a native protein lysate from a relevant cell line or tissue.

-

Affinity Purification: Incubate the lysate with both the "Catalpan-1"-conjugated resin and the control resin.

-

Washing: Wash the resins extensively with a suitable buffer to remove non-specific binders.

-

Elution: Elute the bound proteins, often using a denaturing buffer (e.g., SDS-PAGE sample buffer).

-

Protein Identification: Separate the eluted proteins by SDS-PAGE, excise the protein bands that are specific to the "Catalpan-1" resin, and identify them using mass spectrometry (e.g., LC-MS/MS).

Figure 2: Experimental workflow for Affinity Chromatography-Mass Spectrometry.

Chemical Proteomics: Activity-Based Protein Profiling (ABPP)

ABPP utilizes reactive chemical probes to identify enzyme classes that are targeted by a compound in a complex proteome.[4][5] This is particularly useful if "Catalpan-1" is suspected to be an enzyme inhibitor.

Methodology:

-

Probe Design: A probe is designed that mimics "Catalpan-1" but also contains a reactive group (warhead) to covalently bind to the active site of target enzymes and a reporter tag (e.g., a clickable alkyne or azide) for visualization or enrichment.

-

Competitive Labeling: A proteome is pre-incubated with "Catalpan-1" at various concentrations.

-

Probe Treatment: The proteome is then treated with the ABPP probe. If "Catalpan-1" binds to the active site of an enzyme, it will block the covalent modification by the probe.

-

Reporter Tag Conjugation: A reporter molecule (e.g., biotin or a fluorophore) is attached to the probe via a click chemistry reaction.[5]

-

Analysis: The labeled proteins are visualized by gel electrophoresis, and the reduction in signal in the presence of "Catalpan-1" indicates a target. Alternatively, biotin-tagged proteins can be enriched and identified by mass spectrometry.

Experimental Protocols for Target Validation

Once a list of candidate targets is generated, their direct interaction with "Catalpan-1" and the functional consequences of this interaction must be validated.

Enzyme Inhibition and Kinetic Analysis

If a candidate target is an enzyme, its inhibition by "Catalpan-1" can be quantified.

Methodology:

-

Recombinant Protein Expression: Express and purify the candidate enzyme.

-

Enzyme Activity Assay: Establish a robust assay to measure the enzyme's activity (e.g., by monitoring the conversion of a substrate to a product spectrophotometrically or fluorometrically).

-

IC50 Determination: Measure the enzyme's activity in the presence of increasing concentrations of "Catalpan-1" to determine the half-maximal inhibitory concentration (IC50).[6]

-

Kinetic Analysis: To determine the mechanism of inhibition (e.g., competitive, non-competitive), perform enzyme activity assays at varying concentrations of both the substrate and "Catalpan-1." The data can be analyzed using methods such as Lineweaver-Burk or Michaelis-Menten kinetics.[1][7][8]

Cell-Based Signaling Pathway Analysis

To understand the effect of "Catalpan-1" on cellular signaling, various assays can be employed.[9][10][11]

Methodology (Reporter Gene Assay):

-

Cell Line Selection: Choose a cell line that expresses the target of interest and is relevant to the disease context.

-

Reporter Construct Transfection: Transfect the cells with a reporter plasmid. This plasmid contains a promoter with response elements for a specific signaling pathway (e.g., NF-κB, CREB) driving the expression of a reporter gene (e.g., luciferase or GFP).[9]

-

Compound Treatment: Treat the transfected cells with "Catalpan-1" at various concentrations.

-

Pathway Stimulation: Stimulate the signaling pathway with a known agonist.

-

Signal Readout: Measure the reporter gene expression (e.g., luminescence for luciferase). A change in the signal in the presence of "Catalpan-1" indicates modulation of the pathway.

Figure 3: A hypothetical signaling pathway illustrating the inhibitory action of "Catalpan-1" on a key kinase.

In Vivo Validation

The therapeutic relevance of targeting a specific protein with "Catalpan-1" should be confirmed in animal models of disease.[12][13]

Methodology:

-

Model Selection: Choose an appropriate animal model that recapitulates key aspects of the human disease.

-

Compound Administration: Administer "Catalpan-1" to the animals via a suitable route.

-

Efficacy Assessment: Monitor disease-relevant endpoints (e.g., tumor size, inflammatory markers, behavioral changes).

-

Pharmacodynamic (PD) Biomarkers: Collect tissues from the treated animals and measure the engagement of the target (e.g., by measuring the phosphorylation status of a downstream substrate). This links the compound's presence to its biological effect on the target.

Data Presentation

Clear and concise presentation of quantitative data is essential for interpretation and comparison.

Table 1: Potential Protein Binders of "Catalpan-1" Identified by AC-MS

| Protein ID (e.g., UniProt) | Protein Name | Gene Name | Score | Unique Peptides | Fold Enrichment (Catalpan-1 vs. Control) |

| P01234 | Example Kinase 1 | EXK1 | 250 | 15 | 25.3 |

| Q56789 | Example Protein 2 | EXP2 | 180 | 10 | 18.1 |

| ... | ... | ... | ... | ... | ... |

Table 2: In Vitro Inhibition of Candidate Enzymes by "Catalpan-1"

| Enzyme Target | IC50 (µM) | Ki (µM) | Mechanism of Inhibition |

| Example Kinase 1 | 0.5 ± 0.1 | 0.2 ± 0.05 | ATP-competitive |

| Example Protease 1 | 2.3 ± 0.4 | 1.1 ± 0.2 | Non-competitive |

| ... | ... | ... | ... |

Table 3: Effect of "Catalpan-1" on Signaling Pathway Activity (Luciferase Reporter Assay)

| Treatment | Concentration (µM) | Luciferase Activity (Fold Change vs. Stimulated Control) | P-value |

| Vehicle Control | - | 1.0 | - |

| Catalpan-1 | 0.1 | 0.8 ± 0.05 | <0.05 |

| Catalpan-1 | 1 | 0.4 ± 0.03 | <0.001 |

| Catalpan-1 | 10 | 0.1 ± 0.01 | <0.001 |

Conclusion

The identification of therapeutic targets is a cornerstone of modern drug discovery. The systematic application of the unbiased discovery methods and hypothesis-driven validation techniques outlined in this guide will enable researchers to comprehensively characterize the mechanism of action of novel bioactive compounds like "Catalpan-1." This detailed understanding is critical for advancing promising molecules from the laboratory to the clinic. The integration of robust experimental protocols, clear data presentation, and informative visualizations will undoubtedly accelerate the development of the next generation of therapeutics.

References

- 1. fiveable.me [fiveable.me]

- 2. The Role of Natural Products as Sources of Therapeutic Agents for Innovative Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Natural Bioactive Compound Target Identification - Creative Biolabs [creative-biolabs.com]

- 4. Chemical proteomics approaches for identifying the cellular targets of natural products - Natural Product Reports (RSC Publishing) [pubs.rsc.org]

- 5. Chemical proteomics approaches for identifying the cellular targets of natural products - PMC [pmc.ncbi.nlm.nih.gov]

- 6. portlandpress.com [portlandpress.com]

- 7. pubs.acs.org [pubs.acs.org]

- 8. Mechanistic and kinetic studies of inhibition of enzymes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. bpsbioscience.com [bpsbioscience.com]

- 10. Cellular Pathway Analysis Assays | Thermo Fisher Scientific - US [thermofisher.com]

- 11. Signaling Pathway Assays [worldwide.promega.com]

- 12. researchgate.net [researchgate.net]

- 13. wuxibiology.com [wuxibiology.com]

Unveiling the Toxicological Profile of Catalpol: An In-depth Technical Guide

Executive Summary

This technical guide provides a comprehensive overview of the toxicological profile and safety of catalpol, an iridoid glycoside isolated from the roots of Rehmannia glutinosa and other medicinal plants.[1][2] This document is intended for researchers, scientists, and drug development professionals, offering a detailed examination of preclinical safety data, experimental methodologies, and associated molecular pathways. The available evidence suggests that catalpol is generally well-tolerated in rodent models with a favorable safety profile.[3] However, a thorough understanding of its toxicological characteristics is crucial for its potential therapeutic development.

Toxicological Data Summary

The following tables summarize the key quantitative toxicological data for catalpol based on preclinical studies.

Table 1: Acute and Sub-chronic Toxicity

| Species | Route of Administration | Dosing Regimen | Observed Effects | Reference |

| ICR Mice | Oral | Single dose up to 1000 mg/kg | No obvious toxic symptoms; normal eating and activity. | [3] |

| KM Mice | Intraperitoneal | Single dose | Median lethal dose (LD50) of 206.5 mg/kg. | [3] |

| Wistar Rats | Not specified | Long-term administration | No toxic changes in biochemical indicators and physiological structures. | [3] |

| SD Rats | Intranasal | Not specified | No hemolysis; slight degenerative variations in olfactory epithelium at high concentrations. | [4] |

| Bullfrog | In vitro (maxillary cilia) | Not specified | Little effect on nasal ciliary movement (PPV of 83%). | [4] |

Table 2: Genotoxicity, Carcinogenicity, and Reproductive Toxicity

| Assay Type | System | Concentration/Dose | Results | Reference |

| Genotoxicity | Not specified in available literature | Data not available | ||

| Carcinogenicity | Not specified in available literature | Data not available | ||

| Reproductive Toxicity (Male) | KK-Ay Diabetic Mice | 8 weeks | Improved testicular histomorphology; reversed reductions in testosterone, LH, and FSH. | [5] |

| Cell Viability | Human Lymphocytes (AHH-1) | 25–100 μg/ml | Inhibited ionizing radiation-induced apoptosis and increased cell viability. | [6] |

| Cell Viability | Human SKNMC & AD LCL cells | Up to 200 μM for 24 hr | No significant effect on cell viability. | [7] |

Experimental Protocols

Acute Toxicity Study in Mice

-

Animal Model: Institute of Cancer Research (ICR) mice and Kunming (KM) mice.[3]

-

Route of Administration: Oral (ICR mice) and intraperitoneal (KM mice).[3]

-

Dosage: A maximum single dose of 1000 mg/kg was administered orally to ICR mice.[3] For the intraperitoneal study in KM mice, a dose range was used to determine the LD50.

-

Observation Parameters: General behavior, food and water consumption, and mortality were monitored. For the long-term study in Wistar rats, biochemical indicators and physiological structures were examined.[3]

Nasal Ciliotoxicity Assay

-

Model: Excised bullfrog maxillary sinus mucosa.[4]

-

Procedure: The mucosa was exposed to a catalpol solution. The persistent vibration duration (PVD) and the percentage of persistent vibration (PPV) of the cilia were measured to assess toxicity. A higher PPV indicates lower toxicity.[4]

-

Control: Sodium deoxycholate was used as a positive control for severe ciliary toxicity.[4]

Male Reproductive Toxicity Study in Diabetic Mice

-

Animal Model: KK-Ay diabetic mice.[5]

-

Treatment: Catalpol was administered for 8 weeks.

-

Parameters Assessed: Testis/body weight ratio, testicular histopathology, levels of testosterone, luteinizing hormone (LH), follicle-stimulating hormone (FSH), and activity of testicular marker enzymes were determined.[5]

-

In Vitro Component: GC-2 cells were treated with advanced glycation end-products (AGEs) to induce injury, with and without catalpol pretreatment, to assess effects on cell viability, apoptosis, and oxidative stress markers.[5]

Signaling Pathways and Mechanisms of Action

Catalpol exerts its biological effects through the modulation of various signaling pathways, which are central to its therapeutic potential and safety profile.

Anti-inflammatory and Antioxidant Pathways

Catalpol has demonstrated significant anti-inflammatory and antioxidant properties.[1][2] It can suppress the activation of the NF-κB pathway, a key regulator of inflammation, thereby reducing the expression of pro-inflammatory cytokines such as TNF-α, IL-1β, and IL-6.[8] Furthermore, catalpol can enhance the cellular antioxidant defense system by activating the Nrf2/ARE pathway, leading to the upregulation of antioxidant enzymes like SOD and GSH-Px.[2]

Neuroprotective Pathways

In the context of neuroprotection, catalpol has been shown to activate the PI3K/Akt signaling pathway, which is crucial for neuronal survival and proliferation.[3][9] By promoting the phosphorylation of Akt, catalpol can inhibit apoptosis and protect neurons from various toxic insults.

Experimental Workflow for Assessing Neuroprotection

The following diagram illustrates a typical experimental workflow to evaluate the neuroprotective effects of catalpol.

Conclusion

Based on the available preclinical data, catalpol demonstrates a promising safety profile with low acute oral toxicity in mice.[3] It exhibits protective effects against reproductive damage in a diabetic mouse model and shows no significant cytotoxicity at effective concentrations in various cell lines.[5][7] The mechanisms underlying its therapeutic effects are linked to the modulation of key signaling pathways involved in inflammation, oxidative stress, and apoptosis. While the current data are encouraging, further comprehensive toxicological studies, including genotoxicity and carcinogenicity assays, are warranted to fully establish the safety of catalpol for potential clinical applications.

References

- 1. Multiple Biological Effects of an Iridoid Glucoside, Catalpol, and Its Underlying Molecular Mechanisms - PMC [pmc.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. Catalpol in Diabetes and its Complications: A Review of Pharmacology, Pharmacokinetics, and Safety - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Feasibility of Catalpol Intranasal Administration and Its Protective Effect on Acute Cerebral Ischemia in Rats via Anti-Oxidative and Anti-Apoptotic Mechanisms - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Protective effects of catalpol on diabetes mellitus-induced male reproductive damage via suppression of the AGEs/RAGE/Nox4 signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Radio-protective effect of catalpol in cultured cells and mice - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Catalpol alleviates amyloid- generation and neuronal oxidative stress injury via activating the Keap1-Nrf2/ARE signaling pathway in the immortalized lymphocytes from patients with late-onset Alzheimer’s disease and SKNMC cells co-culture model - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Catalpol: An Iridoid Glycoside With Potential in Combating Cancer Development and Progression—A Comprehensive Review - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Catalpol in Diabetes and its Complications: A Review of Pharmacology, Pharmacokinetics, and Safety - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Wnt Signaling Pathway

Introduction

The Wnt signaling pathways are a group of highly conserved signal transduction pathways that play critical roles in embryonic development, cell fate specification, cell proliferation, and adult tissue homeostasis.[1][2] The name "Wnt" is a fusion of "Wingless" and "Int-1," named after the founding members in Drosophila and mice, respectively.[1] Dysregulation of Wnt signaling is implicated in a wide range of human diseases, most notably cancer, but also in metabolic and degenerative disorders.[3][4] This guide provides a detailed overview of the core Wnt signaling cascades, presents experimental protocols for their study, and summarizes key quantitative data for researchers, scientists, and drug development professionals.

There are three main, well-characterized Wnt signaling pathways:

-

The Canonical Wnt/β-catenin Pathway: This is the most extensively studied Wnt pathway and is characterized by the accumulation and nuclear translocation of β-catenin to regulate gene transcription.[1][5]

-

The Non-canonical Planar Cell Polarity (PCP) Pathway: This pathway is independent of β-catenin and is crucial for regulating cytoskeletal organization, cell polarity, and coordinated cell movements.[1][6]

-

The Non-canonical Wnt/Ca²⁺ Pathway: This pathway also functions independently of β-catenin and involves the stimulation of intracellular calcium release, which in turn activates various calcium-sensitive enzymes.[1][7]

The Canonical Wnt/β-catenin Signaling Pathway

The hallmark of the canonical Wnt pathway is the regulation of the cytoplasmic stability of β-catenin, a protein that functions as both an adapter in cell-cell adhesion and a transcriptional co-activator.[1]

Mechanism of Action

"Off" State (Absence of Wnt Ligand): In the absence of a Wnt signal, the cytoplasmic levels of β-catenin are kept low. This is achieved by a multi-protein "destruction complex," which includes the scaffold proteins Axin and Adenomatous Polyposis Coli (APC), and the serine/threonine kinases Glycogen Synthase Kinase 3 (GSK3) and Casein Kinase 1 (CK1).[8][9] Within this complex, CK1 and GSK3 sequentially phosphorylate β-catenin.[8] This phosphorylation event marks β-catenin for ubiquitination by the E3 ubiquitin ligase β-TrCP, leading to its subsequent degradation by the proteasome.[8] In the nucleus, T-cell factor/lymphoid enhancer-factor (TCF/LEF) transcription factors bind to Wnt-responsive elements on the DNA and, by recruiting co-repressors like Groucho, actively repress the transcription of Wnt target genes.[8]

"On" State (Presence of Wnt Ligand): The pathway is activated when a Wnt ligand binds to a Frizzled (Fz) family receptor and its co-receptor, LRP5 or LRP6 (low-density lipoprotein receptor-related protein 5/6).[8] This ligand-receptor interaction facilitates the recruitment of the cytoplasmic protein Dishevelled (Dvl). The formation of this larger receptor complex leads to the phosphorylation of the LRP5/6 tail and the recruitment of Axin, which results in the inhibition of the destruction complex.[1][8] With GSK3 unable to phosphorylate β-catenin, it is no longer targeted for degradation. Stabilized β-catenin accumulates in the cytoplasm and translocates to the nucleus.[1] There, it binds to TCF/LEF transcription factors, displacing co-repressors and recruiting transcriptional co-activators to initiate the expression of Wnt target genes, such as c-Myc and Cyclin D1, which are involved in cell proliferation and differentiation.[5]

Caption: Canonical Wnt/β-catenin pathway in "Off" and "On" states.

Non-canonical Wnt Signaling Pathways

The non-canonical Wnt pathways operate independently of β-catenin and are generally less characterized than the canonical pathway. They are primarily involved in regulating cell polarity and cell movements.

Planar Cell Polarity (PCP) Pathway

The Wnt/PCP pathway is responsible for establishing polarity within the plane of a sheet of cells.[6] This process is essential for the proper orientation of cells during tissue morphogenesis, such as the alignment of hairs on the wing of a fly or the coordinated movement of cells during gastrulation.[6]

Mechanism of Action: The core of the PCP pathway involves a set of conserved proteins that become asymmetrically localized to the proximal and distal sides of cells. This pathway is activated by Wnt ligands (like Wnt5a and Wnt11) binding to Fz receptors and co-receptors such as ROR or Ryk.[10] This leads to the recruitment of Dvl, which, in the PCP pathway, signals through a different set of downstream effectors than in the canonical pathway.

Dvl activates two parallel branches:

-

RhoA-ROCK Branch: Dvl interacts with Dishevelled-associated activator of morphogenesis 1 (DAAM1), which in turn activates the small GTPase RhoA. RhoA then activates Rho-associated kinase (ROCK), a key regulator of the actin cytoskeleton.[10]

-

Rac1-JNK Branch: Dvl can also activate another small GTPase, Rac1. Activated Rac1 leads to the activation of c-Jun N-terminal kinase (JNK).[11]

Together, the activation of these branches leads to the cytoskeletal rearrangements and changes in gene expression that are necessary for establishing planar cell polarity and coordinating directional cell movements.[11] Key components that establish asymmetry include the transmembrane proteins Vang-like (Vangl) and Celsr.[10][12]

Caption: Key components of the non-canonical Wnt/PCP signaling pathway.

Wnt/Ca²⁺ Pathway

The Wnt/Ca²⁺ pathway is also β-catenin-independent and is initiated by specific Wnt ligands, often Wnt5a.[7] This pathway plays roles in development, cell adhesion, and has been implicated in inflammation and cancer.

Mechanism of Action: Activation of the Wnt/Ca²⁺ pathway begins with the binding of a Wnt ligand to a Fz receptor, which is thought to couple to a heterotrimeric G protein.[13] This activates Phospholipase C (PLC), which then cleaves phosphatidylinositol 4,5-bisphosphate (PIP₂) into two second messengers: inositol 1,4,5-trisphosphate (IP₃) and diacylglycerol (DAG).[7][14]

-

IP₃ binds to its receptor on the endoplasmic reticulum, triggering the release of stored intracellular calcium (Ca²⁺).[7]

-

The rise in intracellular Ca²⁺ and the presence of DAG co-activate Protein Kinase C (PKC).[14]

-

The increased Ca²⁺ also activates other calcium-dependent enzymes, such as Calmodulin-dependent Kinase II (CaMKII) and the phosphatase Calcineurin.[7][14]

These activated kinases go on to phosphorylate various downstream targets, leading to cellular responses. For example, Calcineurin can activate the transcription factor NFAT (Nuclear Factor of Activated T-cells), which then translocates to the nucleus to regulate gene expression.[14]

Caption: Overview of the non-canonical Wnt/Ca²⁺ signaling cascade.

Quantitative Data in Wnt Signaling Research

Quantitative analysis is essential for understanding the dynamics of Wnt signaling and for the development of targeted therapeutics. Key quantitative parameters include binding affinities of ligands to receptors and the potency of pathway inhibitors.

Table 1: Binding Affinities (K_d) of Wnt Ligands to Frizzled Receptors

The binding affinity, represented by the dissociation constant (K_d), indicates the concentration of ligand required to occupy 50% of the receptors at equilibrium. A lower K_d value signifies a higher binding affinity. The interactions between Wnt proteins and the cysteine-rich domains (CRDs) of Fz receptors are crucial for initiating the signaling cascade.

| Wnt Ligand | Frizzled Receptor (CRD) | Binding Affinity (K_d) [nM] | Measurement Method |

| Wnt3a | FZD1 | ~15 | Bio-layer Interferometry |

| Wnt3a | FZD2 | ~15 | Bio-layer Interferometry |

| Wnt3a | FZD4 | < 10 | Bio-layer Interferometry |

| Wnt3a | FZD5 | < 10 | Bio-layer Interferometry |

| Wnt3a | FZD7 | < 10 | Bio-layer Interferometry |

| Wnt3a | FZD8 | < 10 | Bio-layer Interferometry |

| Wnt5a | FZD5 | 12.3 | ELISA-based Assay |

| Wnt5a | FZD8 | 4-8 | Bio-layer Interferometry |

| Wnt7a | FZD5 | 9.6 | ELISA-based Assay |

| Wnt7a | SFRP4 | 86.5 | ELISA-based Assay |

| Data compiled from multiple sources.[2][15] Note that affinities can vary based on the experimental system and measurement technique. |

Table 2: IC₅₀ Values of Common Wnt Pathway Inhibitors

The half-maximal inhibitory concentration (IC₅₀) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function. In Wnt signaling research, IC₅₀ values are critical for characterizing small molecules that target different components of the pathway.

| Inhibitor | Target | Cell Line | IC₅₀ Value |

| IWR-1-endo | Tankyrase (stabilizes Axin) | HEK293 | ~20 nM (reporter assay) |

| XAV939 | Tankyrase (stabilizes Axin) | HEK293T | ~11 nM (reporter assay) |

| LGK974 | Porcupine (Wnt secretion) | Various | Low nM range |

| ICG-001 | CBP/β-catenin interaction | HCT116 | ~3 µM |

| PRI-724 | CBP/β-catenin interaction | Various | Sub-µM to low µM range |

| IC261 | Casein Kinase 1 (CK1) | MCF7 | 0.5 µM (proliferation) |